molecular formula C12H7N3O3 B597033 7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 1253791-15-9

7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Cat. No.: B597033
CAS No.: 1253791-15-9
M. Wt: 241.206
InChI Key: VWMSPJVWAYRSFA-UHFFFAOYSA-N
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Description

7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS 1253791-15-9) is a heterocyclic compound with a molecular formula of C12H7N3O3 and a molecular weight of 241.20 g/mol . It features a fused pyrimidine and oxazine ring system with a phenyl substituent at the 7-position, which contributes to its research potential in medicinal chemistry . Studies on related pyrimido[4,5-d][1,3]oxazine derivatives indicate that this compound class possesses significant biological activities . Research suggests potential as an inhibitor of mutant IDH1 and IDH2 enzymes, presenting a promising pathway for the development of targeted cancer therapies . Furthermore, related compounds have demonstrated depressant effects on the central nervous system (CNS) in animal models, significantly reducing locomotor activity, which indicates potential applications in researching CNS disorders . The compound also shows potential for antimicrobial research, as the dihydro[1,3]oxazine class to which it belongs is known to exhibit bactericidal and fungicidal effects . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3/c16-11-8-6-13-9(7-4-2-1-3-5-7)14-10(8)15-12(17)18-11/h1-6H,(H,13,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMSPJVWAYRSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3C(=N2)NC(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base . This method allows for the formation of the pyrimido[4,5-d][1,3]oxazine ring system. Another approach involves the acylation of pyrimidine derivatives with phenylacetic anhydride, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The phenyl group and other substituents can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as xylene or ethanol.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of 7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Molecular Characteristics

The core structure of 7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione includes:

  • A pyrimidine ring fused to an oxazine ring.
  • A phenyl group at the 7-position.
  • Two ketone groups (dione) at positions 2 and 4.

Key properties:

  • Topological Polar Surface Area (TPSA): 72.4 Ų (indicative of moderate solubility) .

Comparison with Similar Compounds

Substituent Variations

Structural analogs differ primarily in substituents at the 1-position (N-substitution) and 7-position (phenyl or modified groups). Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
This compound C₁₂H₇N₃O₃ 241.21 1253791-15-9 1-H, 7-phenyl
1-Allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione C₁₅H₁₁N₃O₃ 281.27 76360-66-2 1-Allyl, 7-phenyl
7-(Methylthio)-1-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione C₁₃H₉N₃O₃S 287.29 1253789-66-0 1-Phenyl, 7-methylthio
1-Isopentyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione C₁₆H₁₈N₃O₃S 332.40 1186049-75-1 1-Isopentyl, 7-methylthio

Key Observations:

  • N-Substituents: Allyl or isopentyl groups at the 1-position increase molecular weight and hydrophobicity (e.g., 1-allyl derivative: MW 281.27 vs. parent compound 241.21) .

Physicochemical Properties

  • Solubility: The parent compound’s TPSA (72.4 Ų) suggests moderate aqueous solubility, while allyl or isopentyl substituents reduce solubility due to increased hydrophobicity .
  • Stability: Methylthio derivatives (e.g., CAS 1253789-66-0) hydrolyze to orange-colored byproducts under acidic conditions, necessitating careful storage .

Biological Activity

7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its pharmacological properties, synthesis, and applications in medicinal chemistry.

  • Molecular Formula : C₁₂H₇N₃O₃
  • Molecular Weight : 233.20 g/mol
  • CAS Number : 1253791-15-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from various precursors through cyclization reactions that form the oxazine ring structure.

Antitumor Activity

Recent studies indicate that derivatives of pyrimido[4,5-d][1,3]oxazines exhibit significant antitumor properties. Specifically, compounds similar to 7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine have been shown to inhibit mutant IDH1 and IDH2 enzymes, which are implicated in various cancers. This inhibition suggests a pathway for developing targeted cancer therapies .

Central Nervous System Effects

Research has demonstrated that related compounds possess depressant effects on the central nervous system (CNS). In animal models, such as mice, these compounds reduced locomotor activity significantly. This suggests potential applications in treating CNS disorders or as sedative agents .

Antimicrobial Properties

The biological activity of dihydro[1,3]oxazines, a class to which this compound belongs, includes bactericidal and fungicidal effects. These properties make them candidates for developing new antimicrobial agents .

Case Studies

StudyFindings
CNS Effects A study on related oxazine derivatives showed a marked reduction in locomotor activity in mice, indicating potential CNS depressant effects .
Antitumor Activity Inhibitory effects on IDH mutants were observed in vitro, providing a basis for further development as antitumor agents .
Antimicrobial Activity Compounds within the oxazine family have been reported to exhibit significant bactericidal and antifungal activity .

Research Findings

Recent literature emphasizes the pharmacological significance of pyrimido[4,5-d][1,3]oxazines. The following findings highlight their diverse biological activities:

  • Antitumor Mechanisms : Compounds targeting IDH mutations show promise in clinical settings for specific cancer types.
  • CNS Pharmacology : The depressant effects observed suggest potential therapeutic uses in managing anxiety or sleep disorders.
  • Microbiological Applications : The antimicrobial properties open avenues for developing new antibiotics or antifungal treatments.

Q & A

Q. What are the standard synthetic routes for 7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted pyrimidine precursors with phenyl-containing reagents. A general procedure (adapted from pyrimido-oxadiazine derivatives) includes:

  • Step 1: Reacting a chlorinated pyrimidine intermediate (e.g., 7-chloro precursor) with phenylamine derivatives under reflux in ethanol .
  • Step 2: Purification via filtration and washing with water to isolate the solid product.
    Optimization Strategies:
  • Use factorial design experiments to test variables like temperature (80–120°C), solvent polarity (ethanol vs. DMF), and stoichiometric ratios of reactants .
  • Monitor reaction progress via TLC or HPLC to identify optimal reaction times (typically 2–3 hours for analogous compounds) .

Q. How can spectroscopic and computational methods be employed to characterize the structure of this compound?

Methodological Answer:

  • NMR Analysis: Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm the phenyl group (aromatic protons at δ 7.2–7.8 ppm) and oxazine ring protons (δ 4.5–5.5 ppm) .
  • Mass Spectrometry: Compare experimental molecular ion peaks (e.g., m/z 281.08) with theoretical values calculated from the formula C15H11N3O3\text{C}_{15}\text{H}_{11}\text{N}_3\text{O}_3 .
  • Computational Validation: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict bond lengths and angles, cross-referencing with crystallographic data (if available) .

Advanced Research Questions

Q. What mechanistic insights can quantum chemical calculations provide for the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Reaction Pathway Modeling: Use Gaussian or ORCA software to simulate transition states and intermediates. For example, calculate activation energies for nucleophilic attack at the oxazine C2 position .
  • Electrostatic Potential Maps: Identify electron-deficient regions (e.g., carbonyl groups) to predict sites for nucleophilic or electrophilic interactions .
  • Validation: Compare computational results with experimental kinetic data (e.g., rate constants measured via UV-Vis spectroscopy) .

Q. How can AI-driven tools like COMSOL Multiphysics enhance the design of catalytic systems for derivatizing this compound?

Methodological Answer:

  • Parameter Optimization: Train machine learning models on datasets of reaction yields, temperatures, and catalysts (e.g., Pd/C or enzymes) to predict optimal conditions for functionalization (e.g., allylation or hydroxylation) .
  • Multi-physics Simulations: Model heat and mass transfer in flow reactors to scale up synthesis while minimizing side reactions .
  • Feedback Loops: Integrate experimental results (e.g., HPLC purity data) into AI models to refine predictions iteratively .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Meta-Analysis Framework:
    • Step 1: Compile datasets from published IC50_{50} values (e.g., antibacterial or enzyme inhibition assays) and normalize for variables like cell line or assay protocol .
    • Step 2: Apply statistical tools (ANOVA or Bayesian inference) to identify outliers or confounding factors (e.g., solvent effects on bioavailability) .
    • Step 3: Design follow-up experiments using orthogonal assays (e.g., SPR binding studies vs. cell viability tests) to resolve discrepancies .

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